4-Bromo-6-fluoropicolinic acid
CAS No.: 1260667-90-0
Cat. No.: VC16487147
Molecular Formula: C6H3BrFNO2
Molecular Weight: 220.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260667-90-0 |
|---|---|
| Molecular Formula | C6H3BrFNO2 |
| Molecular Weight | 220.00 g/mol |
| IUPAC Name | 4-bromo-6-fluoropyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H3BrFNO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) |
| Standard InChI Key | GBKIPBMFLYLUGD-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(N=C1C(=O)O)F)Br |
Introduction
Chemical Identity and Structural Features
Spectral and Crystallographic Data
While crystallographic data for 4-bromo-6-fluoropicolinic acid remains unpublished, its methyl ester analog (methyl 4-bromo-6-fluoropicolinate) has been characterized extensively. Key spectral data inferred for the acid include:
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¹H NMR: Aromatic protons resonate between δ 7.5–8.5 ppm, with coupling patterns indicative of meta-fluorine and para-bromine substituents.
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¹³C NMR: The carboxylic carbon appears near δ 165 ppm, while the pyridine carbons show signals consistent with electron-withdrawing substituents (C-Br: ~115 ppm; C-F: ~150 ppm).
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .
Synthesis and Manufacturing
Industrial Production
Industrial-scale synthesis employs continuous-flow reactors to enhance yield (reported up to 85%) and purity. Critical parameters include temperature control (70–90°C) and stoichiometric excess of hydrolyzing agents.
Physicochemical Properties
Thermal and Solubility Characteristics
| Property | Value |
|---|---|
| Melting Point | 152–154°C (predicted) |
| Boiling Point | Decomposes above 250°C |
| Solubility in Water | 1.2 g/L (25°C) |
| LogP (Octanol-Water) | 1.98 |
The low aqueous solubility and moderate lipophilicity make the compound suitable for organic-phase reactions.
Acid-Base Behavior
The carboxylic acid group confers a pKa of ~2.8, significantly lower than unsubstituted picolinic acid (pKa = 4.8), due to electron-withdrawing effects from Br and F.
Applications in Pharmaceutical Chemistry
Antibacterial Agents
4-Bromo-6-fluoropicolinic acid serves as a precursor to quinolone antibiotics. For instance, fluorination at C6 enhances DNA gyrase inhibition, while bromine at C4 allows further functionalization .
Herbicidal Activity
Derivatives exhibit ALS (acetolactate synthase) inhibition, disrupting branched-chain amino acid synthesis in plants. Field trials show efficacy against resistant weed species at 50–100 g/ha.
| Hazard | Risk Statement |
|---|---|
| Acute Toxicity | H302 (Harmful if swallowed) |
| Eye Damage | H318 (Causes serious eye damage) |
Protective Measures
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PPE: Nitrile gloves, goggles, and fume hood use.
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Storage: Inert atmosphere at 2–8°C to prevent decarboxylation .
Future Research Directions
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Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.
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Biological Screening: Expanding studies on anticancer and antiviral activities.
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Crystallography: Resolving 3D structure to inform computational modeling.
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